ethyl N-2-furoyltryptophanate
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Description
Ethyl N-2-furoyltryptophanate, also known as ET-1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is a derivative of tryptophan, an amino acid that plays a crucial role in protein synthesis and various physiological processes. ET-1 has been synthesized using different methods, and its mechanism of action has been investigated in several studies. In
Scientific Research Applications
Telotristat Ethyl: A Tryptophan Hydroxylase Inhibitor
Telotristat ethyl, a derivative of tryptophan hydroxylase, has shown efficacy in reducing bowel movement frequency in patients with carcinoid syndrome not adequately controlled by somatostatin analogs. This treatment was found to be generally safe and well tolerated, resulting in significant reductions in both bowel movement frequency and urinary 5-hydroxyindole acetic acid (Kulke et al., 2017).
Ethyl 2-furoyl-α-chymotrypsin: Temperature Dependence of Deacylation
The hydrolysis of 2-furoyl-α-chymotrypsin, which involves the ethyl N-2-furoyl group, shows a temperature-dependent rate enhancement specificity. This specificity indicates that the deacylation of furoyl derivatives of α-chymotrypsin involves multiple elementary reaction steps, suggesting potential applications in enzyme kinetics and mechanism studies (Baggott & Klapper, 1976).
Advances in Catalytic Production of Bio-based Polyester Monomer
Ethyl N-2-furoyl derivatives have implications in the production of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA). FDCA is a promising replacement for terephthalic acid in polyesters, highlighting the role of furoyl derivatives in developing sustainable materials from lignocellulosic biomass (Zhang et al., 2015).
Ethyl P-(6-guanidinohexanoyloxy) Benzoate Methanesulfonate: A Serine Proteinase Inhibitor
This compound demonstrates the ability to inhibit thrombin and factor Xa, alongside plasmin and plasma kallikrein. Its inhibitory effect provides insights into developing new anticoagulants and understanding the biochemical pathways involved in blood coagulation (Ohno et al., 1980).
properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOLGGFCJQGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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